molecular formula C9H10Cl2N2O B14348451 N-(1-Amino-2,2-dichloroethyl)benzamide CAS No. 90283-55-9

N-(1-Amino-2,2-dichloroethyl)benzamide

Cat. No.: B14348451
CAS No.: 90283-55-9
M. Wt: 233.09 g/mol
InChI Key: XWNTYICHEOUUJO-UHFFFAOYSA-N
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Description

N-(1-Amino-2,2-dichloroethyl)benzamide is a specialized chemical compound that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of various nitrogen-containing heterocycles, which are structures of high interest in pharmaceutical development . Scientific studies have demonstrated its use as a key intermediate in the first synthesis of 4-alkylamino-2-aryl-2-oxazolines and novel 2-imidazolidinones . The synthetic utility of this compound is highlighted by its conversion to these heterocyclic systems via an electrochemical reduction process . The molecular structure of this benzamide derivative has been confirmed through techniques including X-ray crystallographic analysis . Compounds within this structural class, characterized by dichloroethyl groups, are also investigated for their potential as cytostatic agents, with research exploring their alkylating properties that can interfere with cell proliferation processes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

90283-55-9

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

N-(1-amino-2,2-dichloroethyl)benzamide

InChI

InChI=1S/C9H10Cl2N2O/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,12H2,(H,13,14)

InChI Key

XWNTYICHEOUUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : N-(2,2-dichlorovinyl)benzamide is prepared via chlorination of benzamide derivatives using reagents like thionyl chloride or phosphorus pentachloride.
  • Amination : The dichlorovinyl intermediate reacts with alkylamines (e.g., isopentylamine) in polar aprotic solvents (e.g., tetrahydrofuran or acetonitrile) at 0–25°C.
  • Yield : Reported yields exceed 85% for alkylamines due to their high nucleophilicity.

Example Protocol :

  • Dissolve N-(2,2-dichlorovinyl)benzamide (1.0 equiv) in dry THF.
  • Add isopentylamine (1.2 equiv) dropwise under nitrogen at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Limitations

  • Incompatibility with Arylamines/Ammonia : Aryl amines and ammonia fail to react under these conditions due to lower nucleophilicity and steric hindrance.

Two-Step Synthesis via N-(1,2,2,2-Tetrachloroethyl)benzamide Intermediate

For unreactive amines (e.g., arylamines or ammonia), a two-step strategy is employed, involving nucleophilic substitution followed by electrochemical reduction.

Step 1: Amination of N-(1,2,2,2-Tetrachloroethyl)benzamide

  • Substrate Preparation : N-(1,2,2,2-Tetrachloroethyl)benzamide is synthesized by treating benzamide with carbon tetrachloride under radical-initiated conditions.
  • Amination : React the tetrachloro derivative with excess amine (e.g., aniline) in dichloromethane at 40°C for 12 hours.
    • Yield : 70–80% for arylamines.

Step 2: Electrochemical Monodechlorination

  • Reduction : The trichloro intermediate (N-(1-amino-2,2,2-trichloroethyl)benzamide) undergoes selective reduction at a controlled cathodic potential (−1.2 V vs. Ag/AgCl) in acetonitrile/water.
  • Conditions : Use a platinum cathode and a divided cell to prevent over-reduction.
    • Yield : 90–95% after recrystallization.

Comparative Analysis of Synthetic Methods

Parameter Direct Alkylation Two-Step Method
Applicable Amines Alkylamines Arylamines, Ammonia
Reaction Time 4–6 hours 12–24 hours
Overall Yield 85–90% 60–70%
Key Advantage Simplicity Broad substrate compatibility
Key Limitation Limited scope Requires electrochemical setup

Structural and Mechanistic Insights

Crystallographic Validation

X-ray diffraction studies confirm the boat conformation of the dichloroethyl moiety and intramolecular hydrogen bonding between the amide NH and chlorine atoms. These interactions stabilize the product and influence its reactivity in downstream applications.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : THF and acetonitrile enhance reaction rates by stabilizing ionic intermediates.
  • Low Temperatures : Critical for minimizing side reactions during direct alkylation (e.g., hydrolysis of the dichlorovinyl group).

Industrial-Scale Considerations

Cost-Efficiency

  • Direct Method : Preferred for alkylamines due to lower reagent costs and shorter reaction times.
  • Two-Step Method : Higher operational costs (electrochemical equipment) but necessary for arylamine derivatives.

Environmental Impact

  • Waste Management : Chlorinated byproducts require neutralization with aqueous base before disposal.
  • Solvent Recovery : THF and acetonitrile are recycled via distillation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,2-dichloroethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the dichloroethyl group to ethyl or other alkyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

    Oxidation: Formation of benzamide derivatives and carboxylic acids.

    Reduction: Formation of ethylbenzamide or other alkyl-substituted benzamides.

    Substitution: Formation of hydroxyl or amino-substituted benzamides.

Scientific Research Applications

N-(1-Amino-2,2-dichloroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Amino-2,2-dichloroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents TPSA (Ų) LogP Key Applications
This compound C₉H₉Cl₂N₂O 249.09 2,2-dichloroethylamine 55.1 2.4 Heterocyclic intermediates
N-(1-Amino-2,2-dichloroethyl)-4-chlorobenzamide C₉H₈Cl₃N₂O 267.54 4-chlorophenyl, 2,2-dichloroethylamine 55.1 3.1 Antimicrobial research
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 2-hydroxy-1,1-dimethylethyl, 3-methyl 49.3 1.8 Metal-catalyzed C–H activation
N-[2-(3-Chloro-2-oxoazetidin-1-ylamino)ethyl]benzamide C₁₂H₁₄ClN₃O₂ 283.71 Azetidinone ring, chloro substituent 58.9 1.5 Anticancer/antimicrobial agents

Key Observations :

Substituent Effects: The dichloroethylamine group in this compound enhances electrophilicity, facilitating nucleophilic reactions (e.g., cyclization to form heterocycles) . Chlorine atoms in the 4-chloro derivative (CAS 90283-57-1) increase hydrophobicity (LogP 3.1 vs. 2.4) and antimicrobial potency . Hydroxy and methyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide improve solubility and metal-coordination capacity .

Synthetic Routes: this compound is synthesized via alkylamine addition to dichlorovinylamides , while azetidinone derivatives require DCC-mediated esterification and cyclization . The 4-chloro analogue (CAS 90283-57-1) uses similar protocols but substitutes benzoyl chloride with 4-chlorobenzoyl chloride .

Biological Activity: Azetidinone-containing benzamides exhibit antimicrobial and anticancer activity, with IC₅₀ values in the micromolar range against MCF7 breast cancer cells .

Functional Analogues

N-(2-Aminoethyl)-N-benzyloxyphenyl Benzamides

  • Structure : Features a flexible ethylamine linker and benzyloxy group.
  • Applications: Potent inhibitors of Trypanosoma brucei (IC₅₀ < 1 µM), achieved via high-throughput screening .
  • Contrast : Unlike dichloroethyl derivatives, these compounds prioritize parasite membrane disruption over heterocyclic intermediacy.

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

  • Structure: Anthraquinone-linked benzamide.
  • Applications : Explored for optoelectronic materials due to extended conjugation .
  • Contrast: The dichloroethyl group in this compound lacks such conjugation, limiting optoelectronic utility.

Research Findings and Data

Notable Trends :

  • Dichloroethyl derivatives primarily serve as synthetic intermediates, whereas azetidinone and aminoethyl analogues show direct bioactivity.
  • Chlorine substitution enhances antimicrobial activity but reduces solubility, necessitating formulation optimization .

Notes

Synthetic Challenges : Dichloroethylamines require anhydrous conditions to prevent hydrolysis of the dichloroethyl group .

Stability: this compound is stable under nitrogen but may degrade in humid environments.

Safety : Chlorinated benzamides often exhibit moderate toxicity (LD₅₀ > 500 mg/kg in rodents), warranting careful handling .

Q & A

Q. What are the optimal synthetic routes for N-(1-amino-2,2-dichloroethyl)benzamide, and how can reaction yields be improved?

A stepwise approach is recommended:

  • Step 1 : React 2,2-dichloroethylamine with benzoyl chloride in dichloromethane (DCM) using DIPEA as a base at 4°C to room temperature (RT) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 75% to 84% but can drop due to hydrolysis of the dichloroethyl group.
  • Optimization : Replace DCM with chloroform for better solubility of hydrophobic intermediates. Use Na(OAc)3BH instead of NaCNBH3 for reductive amination steps to reduce side reactions .
  • Key Data : NMR (δ 7.23–8.17 ppm for aromatic protons; δ 3.01–4.59 ppm for aminoethyl groups) confirms structural integrity .

Q. How should researchers characterize this compound’s purity and stability under experimental conditions?

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is achievable .
  • Stability Testing : Monitor degradation in DMSO or aqueous buffers (pH 4–9) at 25°C over 72 hours. LC-MS detects hydrolytic byproducts (e.g., benzamide derivatives) .
  • Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., IC50 variability) be resolved for this compound?

Discrepancies in inhibitory concentrations (e.g., against Trypanosoma brucei or HDACs) often arise from assay conditions:

  • Experimental Variables :
FactorImpactMitigation
Serum concentrationBinds serum proteins, reducing free compoundUse ≤1% FBS in cell-based assays
Incubation timeShort durations underestimate efficacyExtend to 48–72 hours for HDAC inhibition studies
  • Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization for HDAC activity vs. cell viability assays) .

Q. What crystallographic challenges arise in resolving its 3D structure, and how are they addressed?

  • Challenges : Poor crystal growth due to conformational flexibility of the dichloroethyl group.
  • Solutions :
  • Co-crystallize with stabilizing ligands (e.g., small-molecule fragments identified via SPR screening).
  • Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution (<1.2 Å) synchrotron data .
    • Key Metrics : R-factor <0.05, wR2 <0.15, and RMSD for bond lengths <0.02 Å .

Q. How do structural modifications (e.g., halogen substitution) impact its mechanism of action?

SAR studies reveal:

  • Chlorine Position : 2,4-Dichloro substitution enhances trypanocidal activity (IC50 = 0.8 µM) vs. mono-chloro (IC50 = 2.3 µM) .
  • Aminoethyl Chain : Boc-protected intermediates reduce cytotoxicity but require acidic deprotection (4M HCl/dioxane) for bioactivity .
  • Table :
DerivativeTargetIC50 (µM)Selectivity Index (vs. HEK293)
2,4-DichloroT. brucei0.8>100
4-ChloroHDAC11.225

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles .
  • Toxicity : LD50 (oral, rat) = 320 mg/kg; avoid inhalation (use fume hood) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Q. How can computational modeling predict its interactions with biological targets?

  • Docking : Use AutoDock Vina with HDAC8 (PDB: 1T69) or T. brucei cysteine protease (PDB: 3HHI).
  • Key Interactions :
  • Benzamide carbonyl forms H-bonds with catalytic zinc in HDACs.
  • Dichloroethyl group occupies hydrophobic pockets .
    • Validation : Compare with experimental ΔG values from ITC .

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